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molecular formula C11H16N2O B180193 1-(4-Aminophenyl)piperidin-4-ol CAS No. 142752-12-3

1-(4-Aminophenyl)piperidin-4-ol

Cat. No. B180193
M. Wt: 192.26 g/mol
InChI Key: BJXPIIDUCADEKU-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

1-(4-nitrophenyl)piperidin-4-ol (4.725 g, 21.26 mmol), Fe (11.87 g, 212.6 mmol), NH4Cl (11.41 g, 212.6 mmol), EtOH (100 mL) and water (50 mL) were mixed. The mixture was stirred at 100° C. overnight. Then Fe (5.9 g, 106.3 mmol) was added and reacted at 100° C. for 7 hours. Filtrated and the liquid was concentrated, purified by flash chromatography to give 1.8 g yellow solid.
Quantity
4.725 g
Type
reactant
Reaction Step One
Name
Quantity
11.41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
11.87 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[NH4+].[Cl-].CCO>[Fe].O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:11][CH2:12][CH:13]([OH:16])[CH2:14][CH2:15]2)=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.725 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)O
Name
Quantity
11.41 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Name
Quantity
11.87 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 100° C. for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
Filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the liquid was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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